molecular formula C5H8N4S B3423464 4-Amino-6-ethyl-s-triazine-2(1H)-thione CAS No. 30369-71-2

4-Amino-6-ethyl-s-triazine-2(1H)-thione

Cat. No.: B3423464
CAS No.: 30369-71-2
M. Wt: 156.21 g/mol
InChI Key: LDRYAKALGSPNLY-UHFFFAOYSA-N
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Description

4-Amino-6-ethyl-s-triazine-2(1H)-thione is a useful research compound. Its molecular formula is C5H8N4S and its molecular weight is 156.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 156.04696745 g/mol and the complexity rating of the compound is 218. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

A study reported the synthesis of new fused 1,2,4-triazines and their derivatives, demonstrating promising antimicrobial activities. The starting material, closely related to 4-Amino-6-ethyl-s-triazine-2(1H)-thione, underwent reactions with various reagents to yield compounds with significant biological activity. These compounds were subjected to biological screening, showcasing their potential as antimicrobial agents (Ali, Al Harthi, Saad, & Amin, 2016).

Synthesis of Novel Heterocyclic Systems

Research has also focused on the synthesis of novel heterocyclic systems, including derivatives of 1,2,4-triazines, for potential use in various pharmacological applications. One study synthesized a previously unknown heterocyclic system that could serve as a precursor for further development of pharmacologically active compounds (Labanauskas, Bucinskaite, Bucyte, & Brukštus, 2004).

Anticancer Activity

Another research direction involves the development of 1,2,4-triazine derivatives bearing thiophene moieties, synthesized using microwave-assisted, solvent-free methods. Some of these compounds were evaluated as anticancer agents, showing activity against different cancer cell lines. This highlights the potential of this compound derivatives in the design of new anticancer drugs (Saad, Youssef, & Mosselhi, 2011).

Nonlinear Optical Properties

A compound structurally related to this compound was analyzed for its photophysical properties, revealing significant nonlinear optical properties. This suggests potential applications in the field of materials science, particularly in the development of new materials for photonic and optoelectronic technologies (Nadeem et al., 2017).

Crystal Structure and Coordination Chemistry

The crystal structure and spectroscopic properties of derivatives of this compound have been explored, providing insights into their potential applications in coordination chemistry and materials science. For example, a study characterized the crystal structure of a dimeric complex derived from a related compound, emphasizing the role of such structures in the development of coordination compounds (Ghassemzadeh, Tabatabaee, Mirrokni, & Neumüller, 2005).

Properties

IUPAC Name

2-amino-6-ethyl-1H-1,3,5-triazine-4-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4S/c1-2-3-7-4(6)9-5(10)8-3/h2H2,1H3,(H3,6,7,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDRYAKALGSPNLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=S)N=C(N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101261145
Record name 6-Amino-4-ethyl-1,3,5-triazine-2(1H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101261145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30369-71-2
Record name 6-Amino-4-ethyl-1,3,5-triazine-2(1H)-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30369-71-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Amino-4-ethyl-1,3,5-triazine-2(1H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101261145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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